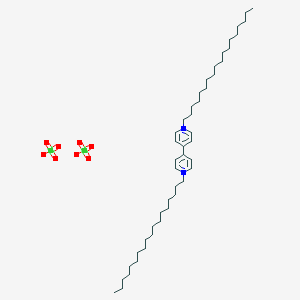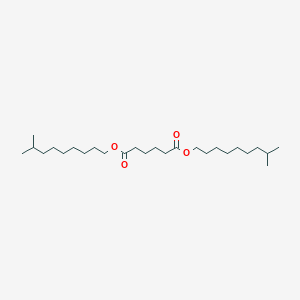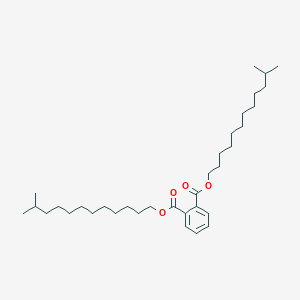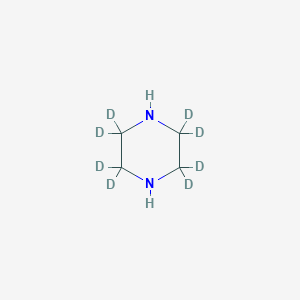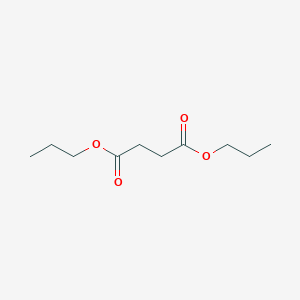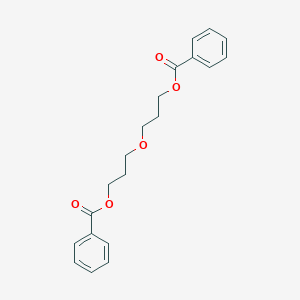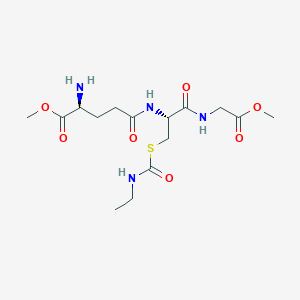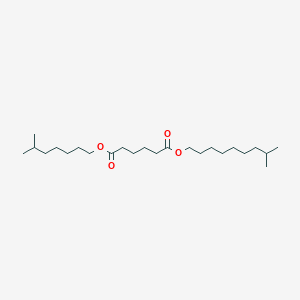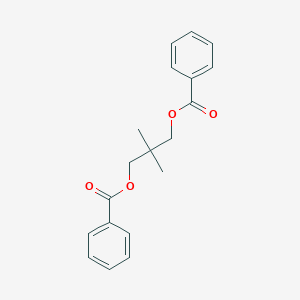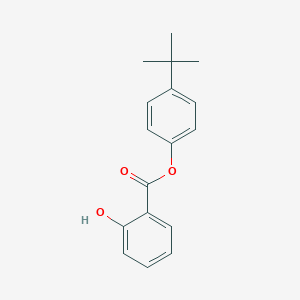
Chlorhydrate de tryptamine
Vue d'ensemble
Description
Le chlorhydrate de tryptamine est une amine biogénique formée par la décarboxylation de l'acide aminé essentiel tryptophane. C'est un métabolite de l'indolamine qui sert de base à un large éventail de molécules biologiquement actives, y compris des neurotransmetteurs tels que la sérotonine et la mélatonine, ainsi que des composés psychédéliques comme la diméthyltryptamine (DMT) et la psilocybine . Le this compound est couramment utilisé dans la recherche biochimique et a diverses applications en chimie médicinale.
Applications De Recherche Scientifique
Tryptamine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Tryptamine hydrochloride primarily targets the trace amine-associated receptors (TAARs) expressed in the mammalian brain . It also interacts with serotonin type 4 (5-HT4) receptors in the gut .
Mode of Action
Tryptamine hydrochloride interacts with its targets by acting as an agonist . It activates TAARs, which are involved in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, tryptamine, produced by symbiotic bacteria, activates 5-HT4 receptors .
Biochemical Pathways
The primary biochemical pathway for tryptamine involves the conversion of dietary tryptophan to tryptamine by the enzyme tryptophan decarboxylase, which is present in certain gut bacteria . This pathway is known as the tryptamine pathway , and it is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), indole-3-acetic acid (IAA) .
Pharmacokinetics
It is known that tryptamine can cross the blood-brain barrier, indicating that it has good bioavailability .
Result of Action
The activation of TAARs by tryptamine hydrochloride results in the regulation of the activity of dopaminergic, serotonergic, and glutamatergic systems . This can lead to altered perceptions and mood regulation . In the gut, the activation of 5-HT4 receptors by tryptamine regulates gastrointestinal motility .
Action Environment
The action of tryptamine hydrochloride is influenced by various environmental factors. For instance, the presence of certain gut bacteria, which possess the enzyme tryptophan decarboxylase, is crucial for the conversion of dietary tryptophan to tryptamine . Furthermore, the physiological state of the individual, such as the presence of certain neuropsychiatric disorders, can influence the levels of tryptamine in the brain .
Analyse Biochimique
Biochemical Properties
Tryptamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to activate trace amine-associated receptors expressed in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Cellular Effects
Tryptamine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the gut, tryptamine produced by mutualistic bacteria activates serotonin GPCRs ubiquitously expressed along the colonic epithelium .
Molecular Mechanism
Tryptamine hydrochloride exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to activate trace amine-associated receptors in the mammalian brain .
Temporal Effects in Laboratory Settings
The effects of tryptamine hydrochloride change over time in laboratory settings. It has been observed that the onset of its effects is rapid, with full effects noted within 2 minutes of administration and subjective effects fully resolving within 20–30 minutes .
Dosage Effects in Animal Models
The effects of tryptamine hydrochloride vary with different dosages in animal models. While specific dosage effects can vary, it has been noted that minor additions and modifications to the indolealkylamine backbone provide an endless supply of novel tryptamine structures, each with a unique pharmacology .
Metabolic Pathways
Tryptamine hydrochloride is involved in several metabolic pathways. It is a metabolite of the essential amino acid, tryptophan . The major tryptophan metabolism pathway is the kynurenine pathway . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine .
Subcellular Localization
It has been found that tryptamine in the brain is located primarily in the synaptosomal fraction, suggesting that it originates, or at least is stored, in neurons .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de tryptamine peut être synthétisé par la décarboxylation enzymatique du L-tryptophane. Cette réaction est catalysée par la décarboxylase aromatique L-aminée (AADC) et conduit à la formation de tryptamine, qui peut ensuite être convertie en son sel chlorhydrate . Les conditions de réaction impliquent généralement l'utilisation d'une solution tampon et un contrôle spécifique de la température pour optimiser l'activité enzymatique.
Méthodes de Production Industrielle : La production industrielle du this compound implique souvent la synthèse chimique de la tryptamine suivie de sa conversion en sel chlorhydrate. Le processus peut inclure des étapes telles que la réaction de Pictet-Spengler, où la tryptamine réagit avec des aldéhydes ou des cétones pour former divers dérivés . Le produit final est ensuite purifié et cristallisé pour obtenir du this compound à haute pureté.
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de tryptamine subit plusieurs types de réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent convertir les dérivés de la tryptamine en composés plus stables.
Substitution : La tryptamine peut subir des réactions de substitution, en particulier au niveau du cycle indole, pour former divers dérivés.
Réactifs et Conditions Courants :
Oxydation : Les réactifs courants incluent l'oxygène et les enzymes MAO.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et divers agents alkylants sont utilisés.
Principaux Produits :
Oxydation : Indol-3-acétaldéhyde
Réduction : Dérivés de tryptamine réduits
Substitution : Dérivés de tryptamine halogénés
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Industrie : Les dérivés de la tryptamine sont utilisés dans la production de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'Action
Le this compound exerce ses effets principalement en interagissant avec les récepteurs associés aux amines traces (TAAR) et les récepteurs de la sérotonine (récepteurs 5-HT) dans le cerveau . Il régule l'activité des systèmes dopaminergique, sérotoninergique et glutamatergique, influençant l'humeur, la cognition et la motilité gastro-intestinale . Le mécanisme du composé implique la liaison à ces récepteurs et la modulation de leurs voies de signalisation, conduisant à divers effets physiologiques.
Composés Similaires :
Sérotonine (5-hydroxytryptamine) : Un neurotransmetteur dérivé de la tryptamine avec un groupe hydroxyle à la position 5 du cycle indole.
Mélatonine : Une hormone dérivée de la sérotonine, impliquée dans la régulation des cycles veille-sommeil.
Diméthyltryptamine (DMT) : Un puissant composé psychédélique structurellement similaire à la tryptamine.
Psilocybine : Un pro-médicament psychédélique naturel qui est converti en psilocine dans l'organisme.
Unicité : Le this compound est unique en raison de sa structure simple, qui sert de précurseur à de nombreuses molécules complexes et biologiquement importantes. Sa capacité à interagir avec de multiples systèmes de récepteurs en fait un composé précieux pour la recherche en neuropharmacologie et en chimie médicinale .
Comparaison Avec Des Composés Similaires
Serotonin (5-hydroxytryptamine): A neurotransmitter derived from tryptamine with a hydroxyl group at the 5-position of the indole ring.
Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.
Dimethyltryptamine (DMT): A potent psychedelic compound structurally similar to tryptamine.
Psilocybin: A naturally occurring psychedelic prodrug that is converted to psilocin in the body.
Uniqueness: Tryptamine hydrochloride is unique due to its simple structure, which serves as a precursor for many complex and biologically significant molecules. Its ability to interact with multiple receptor systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBGNBTTMPNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-54-1 (Parent) | |
| Record name | Tryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9059836 | |
| Record name | Tryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-94-2 | |
| Record name | Tryptamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-ethanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(indol-3-yl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2942LD1Q06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


